2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers
CAS No.: 1820-44-6
Cat. No.: VC11609019
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820-44-6 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(2)5(3-6(8)9)4-7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
| Standard InChI Key | XLBXKAQFASGCDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(CC1N)CC(=O)O)C.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a cyclobutane ring with three key substituents:
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A 3-amino group () at position 3
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2,2-Dimethyl groups () at position 2
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An acetic acid moiety () at position 1
The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The stereochemistry at positions 2 and 3 generates diastereomers, as confirmed by its IUPAC name and SMILES notation ().
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.67 g/mol | |
| Purity | 95% | |
| SMILES | CC1(C(CC1N)CC(=O)O)C.Cl | |
| InChIKey | XLBXKAQFASGCDB-UHFFFAOYSA-N |
The cyclobutane ring imposes angle strain, increasing reactivity compared to larger cyclic systems. This strain may facilitate ring-opening reactions or interactions with biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves:
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Cyclobutane Ring Formation: Via [2+2] photocycloaddition or strain-driven cyclization of alkenes .
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Functionalization:
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.
A representative procedure from patent literature (WO2013/134298) employs dimethylformamide (DMF) as a solvent and potassium tert-butoxide as a base to facilitate nucleophilic substitutions .
Diastereomer Separation
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s rigid scaffold and multiple functional groups make it a versatile building block for:
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Peptide Mimetics: Mimicking secondary structures in bioactive peptides.
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Covalent Inhibitors: The amino group could anchor inhibitors to enzymatic active sites .
Preclinical Data
Although in vivo data are unavailable, in silico modeling predicts favorable ADME properties:
Future Directions
Research Opportunities
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Stereochemistry-Activity Relationships: Isolating diastereomers to assess individual bioactivities.
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Target Identification: Screening against kinase libraries or GPCR panels.
Technological Advancements
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